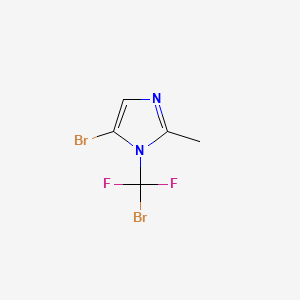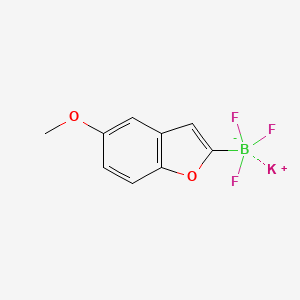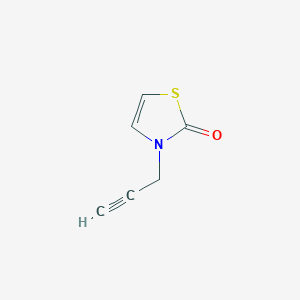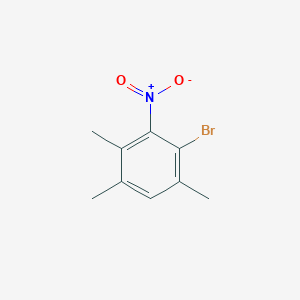
2-Bromo-1,4,5-trimethyl-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,4,5-trimethyl-3-nitrobenzene is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzene, featuring bromine, methyl, and nitro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4,5-trimethyl-3-nitrobenzene typically involves multiple steps:
Bromination: Introduction of a bromine atom into the benzene ring using bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3).
Methylation: Introduction of methyl groups via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3).
Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,4,5-trimethyl-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products
Substitution: Formation of compounds like 2-methoxy-1,4,5-trimethyl-3-nitrobenzene.
Reduction: Formation of 2-bromo-1,4,5-trimethyl-3-aminobenzene.
Oxidation: Formation of 2-bromo-1,4,5-trimethyl-3-carboxybenzene.
Aplicaciones Científicas De Investigación
2-Bromo-1,4,5-trimethyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,4,5-trimethyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, while the bromine atom can participate in further substitution reactions. The methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1,3,5-trimethyl-4-nitrobenzene
- 2-Bromo-1,4,5-trimethylbenzene
- 2-Bromo-1,3,5-trimethylbenzene
Uniqueness
The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring creates a compound with distinct properties compared to its analogs .
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
2-bromo-1,4,5-trimethyl-3-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO2/c1-5-4-6(2)8(10)9(7(5)3)11(12)13/h4H,1-3H3 |
Clave InChI |
YDEBUUZSZANEPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


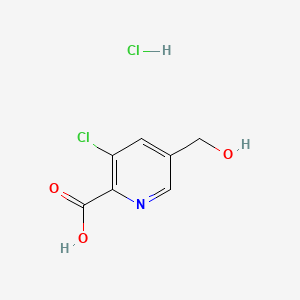
![1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B13472054.png)
![6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13472065.png)


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B13472074.png)


![2-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B13472100.png)
![3-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13472105.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid](/img/structure/B13472115.png)
